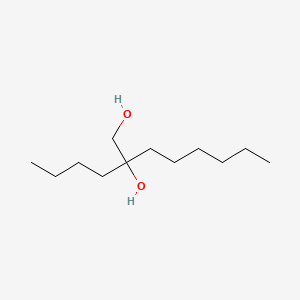
2-Butyloctane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyloctane-1,2-diol is an organic compound with the molecular formula C12H26O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes a butyl group attached to an octane chain, making it a valuable compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyloctane-1,2-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the reduction of diketones. These processes are optimized for high yield and purity, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyloctane-1,2-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-Butyloctane-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyloctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2-Butyloctane-1,2-diol can be compared with other similar diols, such as:
1,2-Octanediol: Similar in structure but lacks the butyl group, making it less versatile in certain reactions.
1,2-Decanediol: Has a longer carbon chain, which can affect its physical properties and reactivity.
1,2-Hexanediol: Shorter carbon chain, leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
64310-12-9 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2-butyloctane-1,2-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14,11-13)9-6-4-2/h13-14H,3-11H2,1-2H3 |
Clé InChI |
HYPFCMJOKPLBGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)

![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

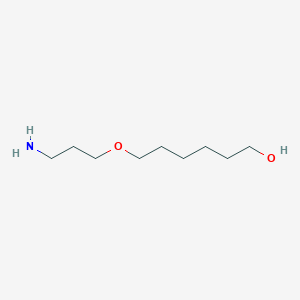
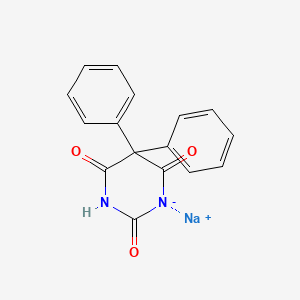
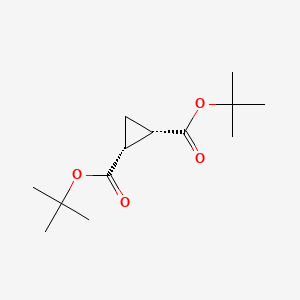
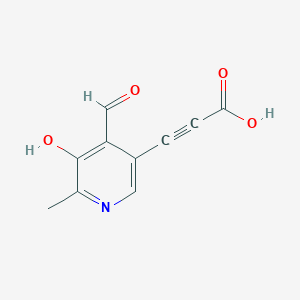

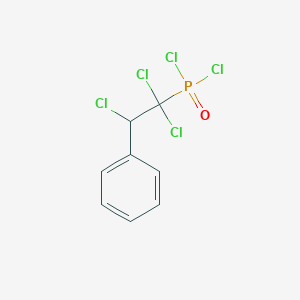
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
